molecular formula C19H17NO2 B11996659 3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol CAS No. 23062-93-3

3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol

Cat. No.: B11996659
CAS No.: 23062-93-3
M. Wt: 291.3 g/mol
InChI Key: LQDYHBWUVKYLNO-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol is a heterocyclic compound that belongs to the class of naphtho[1,2-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring fused with an oxazine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol typically involves multicomponent reactions. One common method is the condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions. This reaction can be catalyzed by pyridinium-based ionic liquids, which offer good to excellent yields ranging from 76% to 91% within 60 minutes . Another approach involves the use of heterogeneous catalysts such as SiO2.HClO4 in ethanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is encouraged to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind effectively to the active site of the COX enzyme, leading to its inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

23062-93-3

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2-hydroxy-3-methyl-1-phenyl-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C19H17NO2/c1-13-20(21)19(15-8-3-2-4-9-15)18-16-10-6-5-7-14(16)11-12-17(18)22-13/h2-13,19,21H,1H3

InChI Key

LQDYHBWUVKYLNO-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(C2=C(O1)C=CC3=CC=CC=C32)C4=CC=CC=C4)O

Origin of Product

United States

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